molecular formula C10H4Cl2NNaO3 B560271 5,7-Dichlorokynurenic acid sodium salt CAS No. 1184986-70-6

5,7-Dichlorokynurenic acid sodium salt

Cat. No. B560271
CAS RN: 1184986-70-6
M. Wt: 280.036
InChI Key: VPRPMJHKWHCUFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichlorokynurenic acid sodium salt is a potent, water-soluble antagonist of the NMDA receptors complex . It acts at the strychnine-insensitive glycine binding site . The empirical formula is C10H4Cl2NNaO3 and the molecular weight is 280.04 .


Molecular Structure Analysis

The molecular structure of 5,7-Dichlorokynurenic acid sodium salt is represented by the empirical formula C10H4Cl2NNaO3 . The InChI key is VPRPMJHKWHCUFW-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

5,7-Dichlorokynurenic acid sodium salt is a solid, white compound . It is soluble in water at 10 mM and in 1 M NaOH at 100 mM . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

5,7-Dichlorokynurenic Acid Sodium Salt: Scientific Research Applications

Neuroscience NMDA Receptor Antagonism: 5,7-Dichlorokynurenic acid sodium salt is a potent antagonist at the glycine site of the NMDA receptor, which is crucial in the field of neuroscience. It has been shown to selectively inhibit glycine- over kainate-induced NMDA currents and reduce NMDA-induced neurotoxicity in primary rat cortical neurons .

Pain Management Hyperalgesia Reversal: In vivo studies have demonstrated that 5,7-Dichlorokynurenic acid sodium salt can reverse mechanical hyperalgesia in magnesium-deficient rats, suggesting its potential application in pain management .

Cardiovascular Research Modulation of Hypertension: This compound has been found to block the positive ionotropic effect, hypertension, and increase in myocardial oxygen demand induced by electrical stimulation of the paraventricular nucleus in anesthetized rabbits, indicating its significance in cardiovascular research .

Anxiety and Conflict Response Anxiolytic-like Activity: Research indicates that 5,7-Dichlorokynurenic acid sodium salt increases social interaction time and time spent in open arms of the elevated plus maze, showing anxiolytic-like activity. It also disinhibits conflict responding in conditioned conflict paradigms, which is relevant for studies on anxiety and conflict response .

Ophthalmology Inhibitory Synaptic Glycine Currents: In retinal ganglion cells, fast and slow inhibitory synaptic glycine currents can be selectively inhibited by 5,7-Dichlorokynurenic acid sodium salt, pointing to its application in ophthalmological research .

Safety and Hazards

The compound should be handled with standard precautions . After reconstitution, it should be aliquoted and frozen at -20°C . Stock solutions are stable for up to 3 months at -20°C .

properties

IUPAC Name

sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRPMJHKWHCUFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichlorokynurenic acid sodium salt

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